Butyl ethyl sulfide
Overview
Description
Butyl ethyl sulfide is a type of organic compound that falls under the category of sulfides . Sulfides are the sulfur analogs of ethers, similar to how thiols are the sulfur analogs of alcohols . You can replace the oxygen atom of an alcohol with a sulfur atom to make a thiol; similarly, you can replace the oxygen atom in an ether with S to make the corresponding alkyl sulfide .
Synthesis Analysis
The synthesis of sulfides like Butyl ethyl sulfide often involves the reaction of a thiolate anion with an alkyl halide . This process can be represented by an equation showing how a sulfide may be prepared by the reaction of a thiolate anion on an alkyl halide .Molecular Structure Analysis
The molecular structure of Butyl ethyl sulfide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Chemical Reactions Analysis
Sulfides, such as Butyl ethyl sulfide, can undergo various chemical reactions. For instance, they can be prepared by the reaction of a thiolate anion on an alkyl halide . Additionally, they can undergo interconversion between thiols and disulfides .Scientific Research Applications
Molecular Structure and Conformation Studies
- Molecular Vibrations and Force Fields : Studies have shown the conformation about various C–C bonds in alkyl sulfides like butyl ethyl sulfide to be in the T form in the annealed crystalline state. This research provides insights into the molecular structure of such compounds (Ohsaku, 1975).
- Vibration Spectra and Rotational Isomerism : Research into the Raman and infrared spectra of alkyl sulfides, including butyl ethyl sulfide, has revealed that various forms coexist in the liquid state, with the gauche conformation about the S–C axis being more stable than the trans conformation (Ohta et al., 1977).
Chemical Reactions and Bonding
- Sulfide Oxidations by Peroxymonocarbonate : Studies on the oxidation of aryl sulfides by peroxymonocarbonate have helped understand the charge-separated transition state in such reactions, contributing to the knowledge of sulfide chemistry (Bennett et al., 2001).
- Bond Dissociation Energy in Radical Cations : Research on the bond dissociation energy of radical cation dimers of alkyl sulfides, including butyl ethyl sulfide, provides valuable information about the strength and stability of these compounds (VisserdeS et al., 1996).
Environmental and Biological Applications
- Anaerobic Biodegradation of Gasoline Oxygenates : Research into the biodegradation of various chemicals, including butyl ethyl sulfide, in soils under different conditions, contributes to our understanding of environmental remediation processes (Yeh & Novak, 1994).
- Inhibition of Glutathione Synthesis : Buthionine sulfoximine, a compound related to butyl ethyl sulfide, has been studied for its ability to inhibit glutathione synthesis, which is significant for medical and biological research (Griffith & Meister, 1979).
Advanced Materials and Chemical Engineering
- Cavitation-Based Advanced Oxidation Processes : Studies on the effectiveness of cavitation-based advanced oxidation processes for the degradation of sulfide ions and organic sulfides, including butyl ethyl sulfide, have implications for industrial effluent treatment (Gągol et al., 2019).
- Ionic Liquids as Corrosion Inhibitors : Research into the use of ionic liquids, derived from butyl ethyl sulfide, as corrosion inhibitors for carbon steel in acidic solutions, showcases the compound's application in material science and corrosion engineering (Cao et al., 2019).
Safety And Hazards
Future Directions
The future directions for the study and use of Butyl ethyl sulfide could involve further exploration of its synthesis, chemical reactions, and potential applications. Recent advances in the synthesis of sulfides, sulfoxides, and sulfones from non-halide substrates involving C-S bond construction could provide new insights and opportunities .
properties
IUPAC Name |
1-ethylsulfanylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
Record name | 1-(Ethylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl ethyl sulfide | |
CAS RN |
638-46-0, 5008-72-0 | |
Record name | Butyl ethyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylthio)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl ethyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Ethylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethylsulfanyl)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL ETHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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